6-Isopropylquinoline 1-oxide
Description
6-Isopropylquinoline 1-oxide is a quinoline derivative characterized by an isopropyl group at the 6-position of the quinoline ring and an oxygen atom at the 1-position (forming the N-oxide).
- Molecular Formula: C₁₂H₁₃N
- Molecular Weight: 171.24 g/mol
- IUPAC Name: Quinoline, 6-(1-methylethyl)
- Structure: A bicyclic aromatic system with an isopropyl substituent at the 6-position .
The 1-oxide modification introduces a polar N-O bond, likely enhancing solubility and altering reactivity compared to the parent compound.
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1-oxido-6-propan-2-ylquinolin-1-ium |
InChI |
InChI=1S/C12H13NO/c1-9(2)10-5-6-12-11(8-10)4-3-7-13(12)14/h3-9H,1-2H3 |
InChI Key |
NJZVZIKDQXGOIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)[N+](=CC=C2)[O-] |
Origin of Product |
United States |
Chemical Reactions Analysis
General Chemical Reactions
6-Isopropylquinoline 1-oxide can undergo various chemical reactions typical of quinoline derivatives. The presence of the nitrogen atom in its structure enables it to participate in hydrogen bonding and coordinate with metal ions, potentially enhancing its biological activity. Studies indicate that quinoline derivatives can inhibit certain enzymes involved in metabolic pathways, suggesting their potential therapeutic applications. Analytical techniques like Infrared Spectroscopy (IR) and Mass Spectrometry (MS) can confirm these properties by identifying functional groups and molecular weights.
N-Oxide as a directing group
The N-oxide moiety can result in a resonance directing effect to promote nucleophilic attack at C(6) and prevent cerium coordination to nitrogen, which promotes C(7) addition .
Isoquinolinequinone N-Oxides as Anti-Cancer Agents
Isoquinolinequinone (IQQ) N-oxides have demonstrated anti-MDR (multidrug resistance) capabilities . The addition of substituted benzylamines to the IQQ N-oxide frameworks resulted in the isolation of two isomers and improved GI50 values in most cases . The C(6) isomers are optimal for reducing the growth of cancer cells . Compound 25 exhibits a mean GI50 of 0.21 μM over 52 human tumor cell lines .
Nine of the compounds exhibit a more pronounced growth inhibition effect against MDR cells than sensitive parent cells . Compound 25 displays nanomolar GI50 values against MDR cells from NSCLC (Non-Small Cell Lung Cancer) and colorectal cancer in 2D sulforhodamine B assays, and it also successfully reduced spheroid viability derived from the same cancer cell lines using 3D models .
Effects on Tumor Cell Lines
N-oxides potently reduced the growth of 54 of 59 tumor cell lines . The C(6) isomers are significantly more potent than the C(7) isomers, with mean GI50 values of the C(6) benzylamine isomers being 2 to 3.1 times lower than those of their C(7) counterparts . The MDR ovarian cancer cell line NCI-ADR/RES is responsive to the full panel of compounds, and the C(6) isomers exhibit 3−8 times more potency against NCI-ADR/RES relative to their corresponding C(7) isomers .
Data Table: N-Oxide Analogue NCI60 Mean Growth, Mean GI50 and GI50 Values in Eight Selected Tumor Cell Lines
| entry | mean growth (%, 10 μM) | mean GI50 | MCF-7 | K-562 | COLO-205 | UACC-62 | LOX-IMVI | OVCAR-3 | OVCAR-8 | NCI-ADR/RES |
|---|---|---|---|---|---|---|---|---|---|---|
| C(7) Regioisomers | ||||||||||
| 4 | 18 | 1.54 | 1.11 | 2.43 | 0.376 | 1.25 | 1.94 | 0.319 | 1.59 | 1.68 |
| 6 | 19 | 2.12 | 1.41 | 2.67 | 0.839 | 1.72 | 2.41 | 0.315 | 2.78 | 2.42 |
| 8 | 23 | 2.29 | 1.65 | 2.98 | 1.10 | 1.70 | 2.36 | 0.512 | 2.52 | 2.36 |
| 10* | 57 | |||||||||
| 12 | 12 | 1.48 | 1.10 | 2.17 | 0.388 | 1.24 | 1.76 | 0.322 | 1.52 | 1.64 |
| 14 | 18 | 1.80 | 1.33 | 2.38 | 0.659 | 1.17 | 1.67 | 0.301 | 1.83 | 1.97 |
| 16 | 11 | 1.91 | 1.48 | 2.23 | 0.673 | 1.53 | 1.98 | 0.333 | 1.96 | 2.30 |
| 18 | 4 | 1.51 | 1.32 | 2.67 | 0.588 | 1.38 | 2.34 | 0.306 | 2.38 | 2.08 |
| 20 | −21 | 1.58 | 0.416 | 1.63 | 0.579 | 1.36 | 0.938 | 0.266 | 1.08 | 2.20 |
| C(6) Regioisomers | ||||||||||
| 5 | −37 | 0.76 | 0.296 | 0.352 | 0.260 | 0.229 | 0.226 | 0.240 | 0.406 | 0.487 |
| 7 | −34 | 0.90 | 0.300 | 0.491 | 0.325 | 0.374 | 0.408 | 0.284 | 0.452 | 0.419 |
| 9 | −52 | 0.74 | 0.286 | 0.416 | 0.252 | 0.306 | 0.302 | 0.259 | 0.339 | 0.441 |
| 11 | −32 | 0.55 | 0.267 | 0.058 | 0.238 | 0.055 | 0.039 | 0.208 | 0.292 | 0.267 |
| 13 | −42 | 0.62 | 0.270 | 0.109 | 0.263 | 0.144 | 0.094 | 0.243 | 0.297 | 0.352 |
| 15 | −50 | 0.78 | 0.289 | 0.047 | 0.313 | 0.046 | 0.084 | 0.273 | 0.465 | 0.439 |
| 17 | −49 | 0.58 | 0.290 | 0.113 | 0.260 | 0.068 | 0.064 | 0.258 | 0.299 | 0.345 |
| 19 | −47 | 0.56 | 0.229 | 0.051 | 0.211 | 0.041 | 0.031 | 0.199 | 0.249 | 0.321 |
-
Mean cell growth % represents the mean cell growth of 60 tumor cell lines incubated with IQQ analogue at 10 μM concentration.
-
All GI50 values are quoted as μM concentration. Mean GI50 values were calculated based on 52 human tumor cell lines common to all analogues.
-
*This compound did not attain activity threshold to progress to Five Dose testing.
Comparison with Similar Compounds
4-Nitroquinoline 1-Oxide
Structural Differences :
- Substituent: A nitro group (-NO₂) at the 4-position vs. an isopropyl group at the 6-position in 6-Isopropylquinoline 1-oxide.
- Biological Activity: 4-Nitroquinoline 1-oxide is a potent mutagen, inducing DNA repair synthesis in rainbow trout hepatocytes, stomach, and intestinal cells. Primary hepatocytes showed the highest repair activity, while stomach and intestinal cells exhibited minimal responses .
Mechanistic Insight :
- The position of substituents (4 vs. 6) influences steric and electronic effects on DNA binding. Nitro groups at the 4-position facilitate intercalation or covalent modification, while bulky isopropyl groups at the 6-position might limit such interactions.
Dibenz[a,h]acridine,1-Ethyl
Structural Differences :
- Core Structure: A polycyclic aromatic system (acridine fused with two benzene rings) vs. the simpler bicyclic quinoline in this compound.
- Substituent: An ethyl group at the 1-position vs. an isopropyl group at the 6-position in the quinoline derivative.
Physicochemical Properties :
Functional Implications :
Data Table: Key Properties of Compared Compounds
*Estimated based on quinoline core (C₉H₇N) + NO₂ and O groups.
Research Findings and Limitations
- 4-Nitroquinoline 1-Oxide: Demonstrated strong mutagenic activity in trout cells, with DNA repair responses varying by tissue type . This highlights the role of substituent position and electronic properties in toxicity.
- This compound: No direct data on mutagenicity or DNA interaction are available.
Key Limitations :
- Absence of direct data on this compound’s biological or chemical properties.
- Comparisons rely on structural analogs and inferred substituent effects.
Preparation Methods
Reaction Procedure
-
Reagents :
-
6-Isopropylquinoline (1 equiv.)
-
mCPBA (1.1–1.5 equiv.)
-
Dichloromethane (DCM) or chloroform (solvent)
-
-
Conditions :
-
Purification :
-
Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
-
Mechanistic Insights
mCPBA reacts with the nitrogen lone pair of 6-isopropylquinoline, forming an intermediate peracid adduct. The weak O–O bond cleaves heterolytically, transferring an oxygen atom to the nitrogen and yielding the N-oxide. The reaction is stereospecific and proceeds without racemization due to the planar transition state.
Advantages :
-
Mild conditions compatible with acid-sensitive substrates.
Limitations :
-
mCPBA is moisture-sensitive and requires careful handling.
-
Costlier than alternative oxidants like hydrogen peroxide.
Hydrogen Peroxide-Mediated Oxidation
Aqueous hydrogen peroxide (H₂O₂) offers a cost-effective alternative to mCPBA, particularly for large-scale synthesis. This method leverages acidic or neutral conditions to achieve oxidation.
Reaction Procedure
-
Reagents :
-
6-Isopropylquinoline (1 equiv.)
-
30–50% H₂O₂ (2–3 equiv.)
-
Acetic acid (solvent and catalyst)
-
-
Conditions :
-
Temperature: 60–80°C (reflux)
-
Duration: 6–12 hours
-
Work-up: Neutralization with NaOH, extraction with DCM, and drying.
-
-
Purification :
-
Recrystallization from ethanol/water mixtures.
-
Mechanistic Insights
In acidic media, H₂O₂ generates electrophilic peroxonium ions (H₃O₂⁺), which oxidize the nitrogen atom. The reaction proceeds via a polar mechanism, with protonation of the quinoline nitrogen enhancing electrophilicity.
Advantages :
-
Low cost and readily available reagents.
-
Scalable for industrial production.
Limitations :
-
Longer reaction times compared to mCPBA.
-
Risk of over-oxidation to form nitrones or other byproducts.
Alternative Peracid Systems
Other peracids, such as peracetic acid (CH₃CO₃H) and trifluoroperacetic acid (CF₃CO₃H), have been employed for N-oxide synthesis. These reagents follow a mechanism analogous to mCPBA but differ in reactivity and selectivity.
Comparative Analysis of Peracids
| Peracid | Solvent | Temperature | Yield (%) | Key Features |
|---|---|---|---|---|
| mCPBA | DCM | 0°C–RT | 80–90 | High selectivity, minimal byproducts |
| CF₃CO₃H | TFA | RT | 75–85 | Enhanced reactivity for steric substrates |
| CH₃CO₃H | Acetic acid | 40–60°C | 70–80 | Cost-effective, slower reaction kinetics |
Notes :
-
Trifluoroperacetic acid is highly reactive but requires stringent safety protocols due to corrosivity.
-
Peracetic acid is preferred for substrates prone to decomposition under strongly acidic conditions.
Catalytic Oxidation Methods
Recent advances explore transition metal catalysts to improve atom economy and reduce waste. For example, rhodium complexes (e.g., [Cp*RhCl₂]₂) paired with silver salts (AgSbF₆) enable oxidative functionalization under milder conditions.
Procedure for Catalytic N-Oxidation
-
Reagents :
-
Conditions :
-
Temperature: 100°C
-
Duration: 24–36 hours
-
Work-up: Solvent evaporation and chromatography.
-
Advantages :
-
Enables tandem reactions (e.g., C–H activation alongside oxidation).
Limitations :
-
High catalyst cost limits industrial viability.
-
Requires inert atmosphere (argon/nitrogen).
Comparative Analysis of Methods
| Parameter | mCPBA | H₂O₂/AcOH | Catalytic Rh |
|---|---|---|---|
| Cost | High | Low | Very High |
| Reaction Time | 4–24 h | 6–12 h | 24–36 h |
| Yield (%) | 80–90 | 70–85 | 65–75 |
| Scalability | Lab-scale | Industrial | Lab-scale |
| Byproducts | Minimal | Moderate | Variable |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Isopropylquinoline 1-oxide, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves cyclization of isopropyl-substituted precursors followed by oxidation. For example, quinoline derivatives are often oxidized using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) to form the N-oxide. Purity optimization requires rigorous purification steps, such as column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol. Purity should be verified via HPLC (C18 column, UV detection at 254 nm) with ≥95% purity as a benchmark .
Q. How is this compound characterized using spectroscopic methods?
- Methodological Answer : Characterization includes:
- NMR : - and -NMR to confirm substituent positions and oxidation state. The N-oxide group induces deshielding in adjacent protons (e.g., δ 8.5–9.0 ppm for H-2 and H-4 in quinoline N-oxides).
- IR : A strong absorption band near 1250–1300 cm for N–O stretching.
- Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion peaks and fragmentation patterns.
Cross-referencing with computational simulations (DFT) enhances structural validation .
Q. What in vitro models are suitable for initial toxicity screening of this compound?
- Methodological Answer : Use immortalized cell lines (e.g., HEK293, HepG2) for cytotoxicity assays (MTT, CCK-8). Dose-response curves (0–100 µM, 24–72 hr exposure) and IC calculations are critical. Include positive controls (e.g., 4-NQO, a structurally related carcinogen ) to benchmark toxicity. Ensure replicates (n ≥ 3) and statistical analysis (ANOVA with post-hoc tests) .
Advanced Research Questions
Q. How can conflicting data on the carcinogenicity of this compound be resolved?
- Methodological Answer : Contradictions may arise from differences in experimental models (e.g., murine vs. human cell lines) or exposure protocols. To resolve this:
- Standardize Variables : Fix dosage (e.g., 50 µg/mL in drinking water), exposure duration (e.g., 16–28 weeks ), and genetic background (e.g., C57BL/6 mice).
- Mechanistic Studies : Use RNA-seq or PCR arrays to identify differential gene expression (e.g., proto-oncogenes) across models.
- Meta-Analysis : Pool data from multiple studies using fixed/random-effects models to assess heterogeneity .
Q. What strategies optimize the stability of this compound in long-term studies?
- Methodological Answer : Stability is pH- and temperature-dependent. Strategies include:
- Storage : -20°C in amber vials under argon to prevent photodegradation and oxidation.
- Solvent Selection : Use aprotic solvents (e.g., DMSO) for stock solutions to minimize hydrolysis.
- Stabilizers : Add antioxidants (e.g., 0.1% BHT) or chelating agents (e.g., EDTA) if metal-ion catalyzed degradation is suspected. Monitor stability via UPLC-PDA at baseline and intervals (e.g., 1, 3, 6 months) .
Q. How to design experiments to elucidate the metabolic pathways of this compound?
- Methodological Answer :
- In Vivo Models : Administer -labeled compound to rodents; collect plasma, urine, and feces over 24–72 hr. Extract metabolites using SPE cartridges and analyze via LC-MS/MS.
- In Vitro Systems : Incubate with liver microsomes (human/rat) and NADPH cofactor. Identify phase I (oxidation, hydrolysis) and phase II (glucuronidation, sulfation) metabolites.
- Data Interpretation : Use software (e.g., MetaboLynx) to map metabolic networks and compare with known quinoline N-oxide pathways .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported bioactivity data for this compound?
- Methodological Answer :
- Replicate Conditions : Ensure identical assay protocols (e.g., cell density, serum concentration).
- Purity Verification : Re-test the compound using orthogonal methods (e.g., NMR, HPLC) to rule out batch variability.
- Contextual Factors : Account for differences in cell passage number, endotoxin levels, or solvent effects (e.g., DMSO toxicity above 0.1%). Publish raw data and statistical scripts to enable transparency .
Experimental Design Guidelines
Q. What criteria define a robust research question for mechanistic studies on this compound?
- Methodological Answer : Apply the FINER framework :
- Feasible : Ensure access to specialized equipment (e.g., LC-MS, animal facilities).
- Novel : Focus on understudied targets (e.g., SLC39A5 zinc transporters in carcinogenesis ).
- Ethical : Follow institutional guidelines for animal studies (IACUC approval).
- Relevant : Link findings to broader toxicological or pharmacological contexts (e.g., comparative analysis with 4-NQO ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
